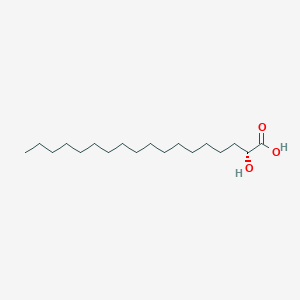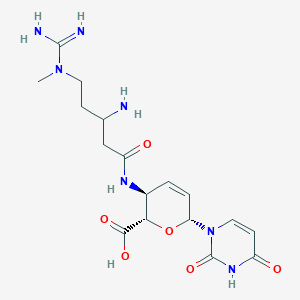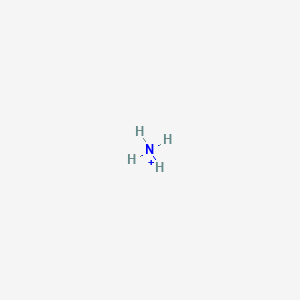
Ammonium
概述
描述
Ammonium is a polyatomic cation with the chemical formula NH₄⁺ . It is formed by the protonation of ammonia (NH₃) and is a key component in various biological and chemical processes. This compound is a crucial source of nitrogen for many living organisms and plays a significant role in the global nitrogen cycle .
准备方法
Synthetic Routes and Reaction Conditions
In the laboratory, ammonium can be prepared by heating an this compound salt, such as this compound chloride (NH₄Cl), with a strong alkali like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ 2 \text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ]
Industrial Production Methods
Industrially, this compound is produced using the Haber process, which involves the direct combination of nitrogen (N₂) and hydrogen (H₂) in the presence of a catalyst under high pressure and temperature . This method is highly efficient and widely used for large-scale production.
化学反应分析
Types of Reactions
Ammonium undergoes various types of chemical reactions, including:
Acid-Base Reactions: this compound acts as a weak acid and can donate a proton to form ammonia.
Substitution Reactions: this compound salts can react with strong bases to release ammonia gas.
Common Reagents and Conditions
Acids: this compound reacts with acids to form this compound salts.
Bases: Strong bases like NaOH can decompose this compound salts to release ammonia gas.
Major Products
Ammonia (NH₃): Produced when this compound salts react with strong bases.
This compound Salts: Formed when this compound reacts with acids.
科学研究应用
Ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.
Biology: Plays a crucial role in nitrogen metabolism and is used in the preparation of biological samples.
Medicine: Utilized in the formulation of certain medications and as an expectorant in cough syrups.
Industry: Employed in the production of fertilizers, explosives, and synthetic fibers .
作用机制
Ammonium exerts its effects primarily through its role in maintaining acid-base balance in the body. The kidney uses this compound in place of sodium to combine with fixed anions, helping to maintain acid-base homeostasis. Additionally, this compound can increase acidity by increasing hydrogen ion concentrations .
相似化合物的比较
Similar Compounds
Ammonia (NH₃): A neutral molecule that exists as a gas at room temperature.
Quaternary Ammonium Compounds: Permanently positively charged compounds with rich reactivity.
Differences and Uniqueness
Ammonia vs. This compound: Ammonia is a weak base, while this compound is a weak acid. Ammonia is a gas, whereas this compound is an ion.
Quaternary this compound Compounds: Unlike this compound, these compounds are permanently charged and have different reactivity patterns .
属性
IUPAC Name |
azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043974 | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 mg/mL at 20 °C | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14798-03-9, 15194-15-7, 92075-50-8 | |
| Record name | Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidogen, ion(1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen tetrahydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
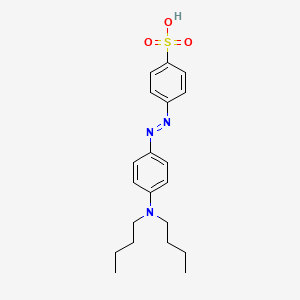

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
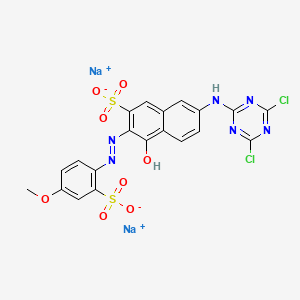


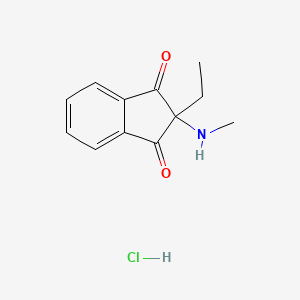
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)

